molecular formula C14H19NO2 B11817072 methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

Cat. No.: B11817072
M. Wt: 233.31 g/mol
InChI Key: DYXZLKUYFDDIAN-JTDNENJMSA-N
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Description

®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its diverse biological activities. The compound’s unique structure, featuring a pyrrolidine ring substituted with a phenylethyl group and a carboxylate ester, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed using a [3 + 2] cycloaddition reaction, where a dipolarophile reacts with an azomethine ylide.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the phenylethyl moiety.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the pyrrolidine ring with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the pyrrolidine ring is oxidized to form pyrrolidine-2,5-diones.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-methanol.

    Substitution: Nucleophilic substitution reactions can replace the phenylethyl group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Pyrrolidine-2,5-diones

    Reduction: ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-methanol

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: The compound’s derivatives have potential therapeutic applications, including as anti-inflammatory and anticancer agents.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pyrrolidine ring’s non-planarity allows for better interaction with the active sites of target proteins, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group.

    Pyrrolidine-2,5-diones: Oxidized derivatives of pyrrolidine.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a phenylethyl group and a carboxylate ester. These features contribute to its distinct biological activities and make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO2/c1-11(12-6-4-3-5-7-12)15-9-8-13(10-15)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13?/m1/s1

InChI Key

DYXZLKUYFDDIAN-JTDNENJMSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCC(C2)C(=O)OC

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)C(=O)OC

Origin of Product

United States

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